Urea, N,N''-(sulfonyldi-4,1-phenylene)bis[N'-phenyl-
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Overview
Description
Urea, N,N’‘-(sulfonyldi-4,1-phenylene)bis[N’-phenyl- is a complex organic compound with the molecular formula C26H22N4O4S. This compound is characterized by the presence of urea groups linked through a sulfonyldi-4,1-phenylene bridge, with phenyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-(sulfonyldi-4,1-phenylene)bis[N’-phenyl- typically involves the reaction of 4,4’-sulfonyldianiline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Urea, N,N’‘-(sulfonyldi-4,1-phenylene)bis[N’-phenyl- suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’‘-(sulfonyldi-4,1-phenylene)bis[N’-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxide, sulfone, amine, and various substituted aromatic derivatives.
Scientific Research Applications
Urea, N,N’‘-(sulfonyldi-4,1-phenylene)bis[N’-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, N,N’‘-(sulfonyldi-4,1-phenylene)bis[N’-phenyl- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The sulfonyl and phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(phenylurea): Similar in structure but with a methylene bridge instead of a sulfonyl group.
N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-phenylurea]: Another related compound with a methylene bridge.
Uniqueness
Urea, N,N’‘-(sulfonyldi-4,1-phenylene)bis[N’-phenyl- is unique due to the presence of the sulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-phenyl-3-[4-[4-(phenylcarbamoylamino)phenyl]sulfonylphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c31-25(27-19-7-3-1-4-8-19)29-21-11-15-23(16-12-21)35(33,34)24-17-13-22(14-18-24)30-26(32)28-20-9-5-2-6-10-20/h1-18H,(H2,27,29,31)(H2,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIXSHXQOCVBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386158 |
Source
|
Record name | Urea, N,N''-(sulfonyldi-4,1-phenylene)bis[N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133208-20-5 |
Source
|
Record name | Urea, N,N''-(sulfonyldi-4,1-phenylene)bis[N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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